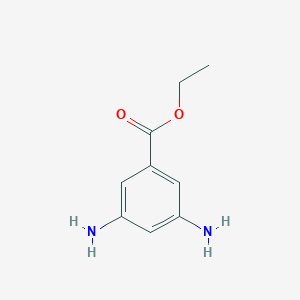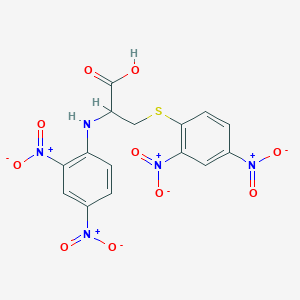
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid, also known as DNNSP, is a chemical compound used in scientific research. DNNSP is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and quality control.
Mécanisme D'action
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid binds to the active site of PDI and inhibits its activity. PDI has four thioredoxin-like domains (a, b, b', and a') that are involved in catalyzing the formation and breakage of disulfide bonds in proteins. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid binds to the b' domain of PDI and blocks its activity, leading to the accumulation of misfolded proteins and ER stress. The inhibition of PDI by 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been shown to induce apoptosis in cancer cells and inhibit viral replication.
Effets Biochimiques Et Physiologiques
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been shown to induce ER stress and activate the unfolded protein response (UPR) in cells. ER stress is a cellular response to the accumulation of misfolded proteins in the ER, which can lead to cell death if not resolved. The UPR is a signaling pathway that regulates protein folding, ER-associated degradation (ERAD), and apoptosis. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been shown to induce apoptosis in cancer cells and inhibit viral replication by inducing ER stress and activating the UPR.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid is a potent and specific inhibitor of PDI, making it a valuable tool for studying the role of PDI in protein folding and quality control. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been used in various cell-based assays and animal models to study the effects of PDI inhibition on protein folding, ER stress, and apoptosis. However, 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has some limitations for lab experiments. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid is a toxic compound and should be handled with caution. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid is also not suitable for in vivo studies due to its toxicity and poor pharmacokinetic properties.
Orientations Futures
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has opened up new avenues of research into the role of PDI in protein folding, ER stress, and apoptosis. Future studies could focus on developing new inhibitors of PDI with improved pharmacokinetic properties and lower toxicity. PDI inhibitors could be used as potential therapeutics for cancer, neurodegenerative diseases, and viral infections. Future studies could also investigate the role of PDI in other cellular processes, such as autophagy and lipid metabolism. Overall, 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has provided valuable insights into the complex role of PDI in cellular physiology and pathology.
Méthodes De Synthèse
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid can be synthesized by reacting 2,4-dinitroaniline with 2,4-dinitrophenylsulfanylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid as a yellow powder.
Applications De Recherche Scientifique
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been widely used as a research tool to study the role of PDI in protein folding and quality control. PDI is a key enzyme that catalyzes the formation and breakage of disulfide bonds in proteins. Disulfide bonds are critical for protein stability, folding, and function. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid binds to the active site of PDI and inhibits its activity, leading to the accumulation of misfolded proteins and ER stress. 2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid has been used to study the role of PDI in various diseases, including cancer, neurodegenerative diseases, and viral infections.
Propriétés
Numéro CAS |
1655-62-5 |
|---|---|
Nom du produit |
2-(2,4-Dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid |
Formule moléculaire |
C15H11N5O10S |
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
2-(2,4-dinitroanilino)-3-(2,4-dinitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H11N5O10S/c21-15(22)11(16-10-3-1-8(17(23)24)5-12(10)19(27)28)7-31-14-4-2-9(18(25)26)6-13(14)20(29)30/h1-6,11,16H,7H2,(H,21,22) |
Clé InChI |
BWXMKHIUCXHRIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



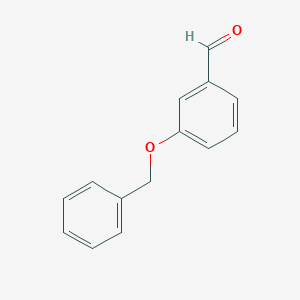
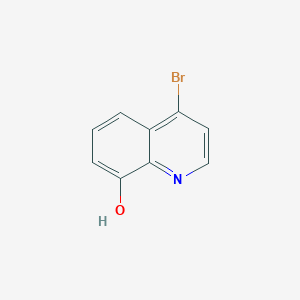
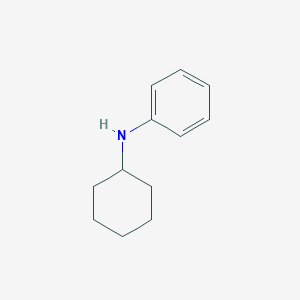
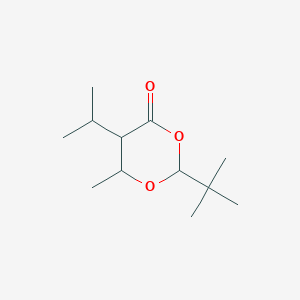
![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)
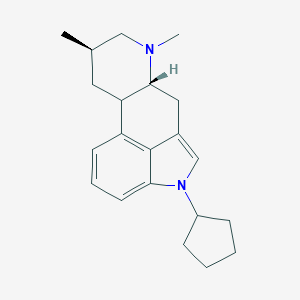
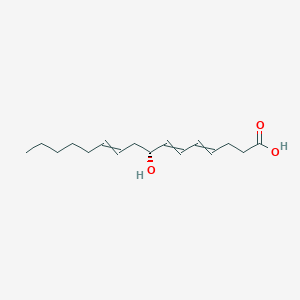
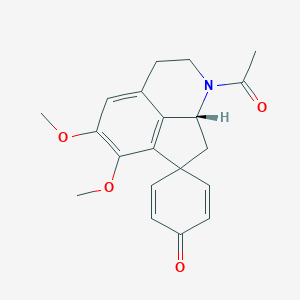
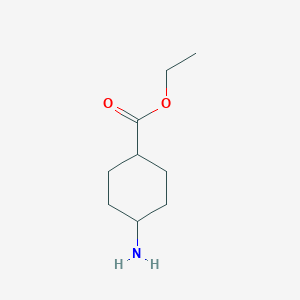
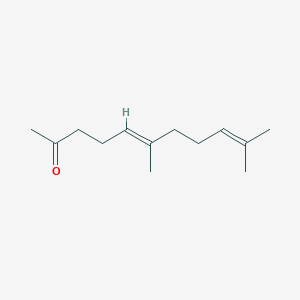
![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)
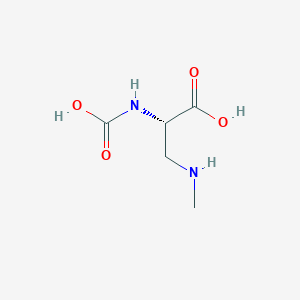
![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
